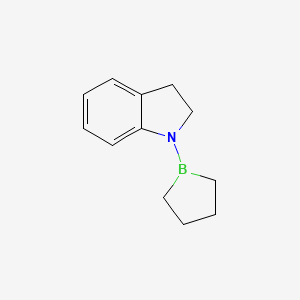
1-(Borolan-1-yl)-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Borolan-1-yl)-2,3-dihydro-1H-indole is a boron-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Borolan-1-yl)-2,3-dihydro-1H-indole typically involves the reaction of a boronic acid derivative with a dihydroindole precursor. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts and bases like potassium carbonate in an organic solvent such as toluene or ethanol. The reaction conditions often require heating to around 80-100°C for several hours to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
1-(Borolan-1-yl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The borolan group can be oxidized to form boronic acids or borates.
Reduction: The dihydroindole ring can be reduced to form tetrahydroindole derivatives.
Substitution: The borolan group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Tetrahydroindole derivatives.
Substitution: Functionalized indole derivatives with various substituents
Scientific Research Applications
1-(Borolan-1-yl)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 1-(Borolan-1-yl)-2,3-dihydro-1H-indole involves its interaction with molecular targets through the boron atom. In BNCT, the compound accumulates in cancer cells, and upon neutron irradiation, the boron atoms undergo nuclear reactions that produce high-energy particles, selectively destroying cancer cells while sparing healthy tissue .
Comparison with Similar Compounds
Similar Compounds
1-(Borolan-1-yl)-1H-pyrrole: Similar boron-containing heterocycle with a pyrrole ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Another boron-containing compound with different functional groups.
Uniqueness
1-(Borolan-1-yl)-2,3-dihydro-1H-indole is unique due to its dihydroindole ring, which imparts distinct chemical reactivity and biological activity compared to other boron-containing compounds.
Properties
CAS No. |
192522-35-3 |
|---|---|
Molecular Formula |
C12H16BN |
Molecular Weight |
185.08 g/mol |
IUPAC Name |
1-(borolan-1-yl)-2,3-dihydroindole |
InChI |
InChI=1S/C12H16BN/c1-2-6-12-11(5-1)7-10-14(12)13-8-3-4-9-13/h1-2,5-6H,3-4,7-10H2 |
InChI Key |
BKHFKAWJBIHCAW-UHFFFAOYSA-N |
Canonical SMILES |
B1(CCCC1)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-[(naphthalen-2-yl)methyl]pyridin-2-amine](/img/structure/B15165853.png)
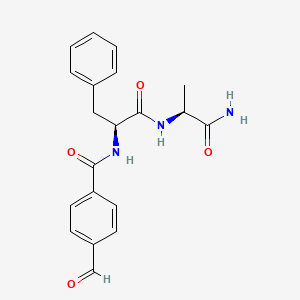
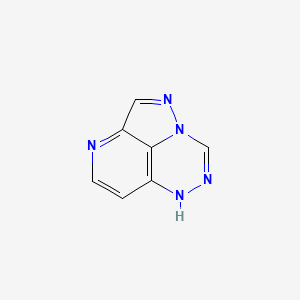
![1-(4-Methylphenyl)-2-[(3-phenylprop-2-en-1-yl)oxy]ethan-1-one](/img/structure/B15165866.png)
![Benzene, 4-bromo-1-methoxy-2-[(2-methylenecyclopentyl)oxy]-](/img/structure/B15165870.png)

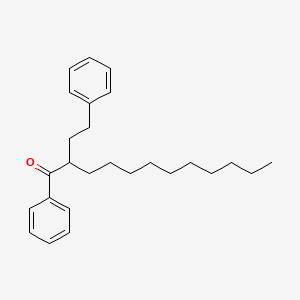
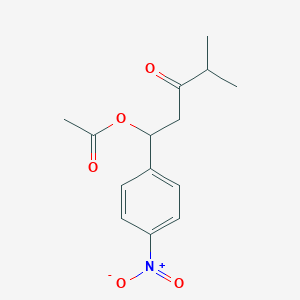
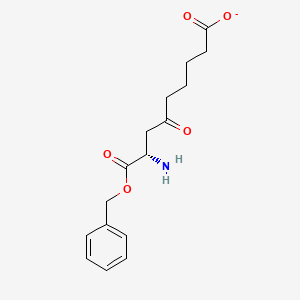
![1,1'-[Butane-1,4-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B15165903.png)
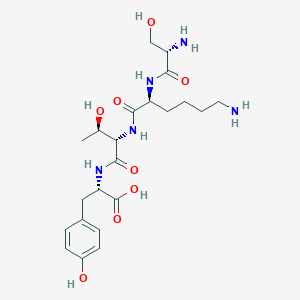
![Piperidine, 1-[(5-amino-3-methyl-4-isoxazolyl)carbonyl]-](/img/structure/B15165928.png)
![S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate](/img/structure/B15165933.png)

